molecular formula C9H9Br B104418 1-Bromo-4-cyclopropylbenzene CAS No. 1124-14-7

1-Bromo-4-cyclopropylbenzene

Cat. No. B104418
CAS RN: 1124-14-7
M. Wt: 197.07 g/mol
InChI Key: JRDNBWVMEFUNCQ-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclopropylbenzene is a compound that features a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group at the para position. This structure makes it a versatile intermediate in organic synthesis, particularly in reactions involving palladium-catalyzed processes and the formation of arylzinc compounds.

Synthesis Analysis

The synthesis of derivatives of 1-Bromo-4-cyclopropylbenzene can be achieved through various methods. For instance, a palladium-catalyzed domino reaction involving 1-bromo-2-(cyclopropylidenemethyl)benzene and 2-alkynylbenzenamine can lead to the formation of complex structures such as 2-(naphthalen-2-yl)benzenamines and 5H-indeno[1,2-c]quinolines . Additionally, the synthesis of bromophenol derivatives incorporating cyclopropane moieties has been explored, with these compounds showing significant inhibitory effects on carbonic anhydrase isoenzymes, which are important in various physiological processes .

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-cyclopropylbenzene derivatives can be complex and diverse. For example, the electrochemical reduction of 1-bromo-4-nitrobenzene in an ionic liquid has been shown to produce arylzinc compounds, demonstrating the potential for functional group interconversion . Furthermore, the crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene, a related compound, have been elucidated through spectroscopy and crystallography, revealing two stable crystalline phases and providing insights into the molecular geometry .

Chemical Reactions Analysis

1-Bromo-4-cyclopropylbenzene and its derivatives participate in a variety of chemical reactions. The CuCl2-catalyzed 'carbene dimerization' of 1-bromo-1-lithiocyclopropanes is one such reaction, leading to the formation of bi(cyclopropylidenes) . Additionally, the compound can undergo competing 1,n-elimination reactions, as demonstrated by the treatment of 1-bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexane with alkyllithium, resulting in a range of products including strained cyclopropenes and vinylcarbenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-cyclopropylbenzene derivatives are influenced by their molecular structure. For instance, the addition reactions of cyclohexane derivatives, including bromine, have been studied for their selectivity, leading to the synthesis of compounds with multiple substituents at specific positions on the cyclohexane ring . The ring expansion of 1-bromo-2,3,4,5-tetraethylalumole with alkyne molecules to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene showcases the reactivity of such compounds and their potential for forming larger ring systems .

Scientific Research Applications

  • Intermediate in Organic Synthesis :1-Bromo-4-cyclopropylbenzene serves as an intermediate in the synthesis of various organic compounds. For example, it's utilized in the synthesis of 1-bromo-2,4-dinitrobenzene, an intermediate for medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials, with the product exhibiting high purity and yield (Xuan et al., 2010).

  • Ring Expansion and Complex Formation :It's involved in complex chemical reactions like ring expansion to form compounds such as 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, showing the compound's versatility and reactivity in creating larger, more complex structures (Agou et al., 2015).

  • Catalysis and Reaction Mechanism Studies :1-Bromo-4-cyclopropylbenzene is used in studying catalysis and reaction mechanisms. Research has delved into its reactions with various catalysts and under different conditions to understand the intricacies of chemical reactions and improve reaction efficiencies (Bailey et al., 2006).

  • Material Synthesis and Characterization :It serves as a precursor in the synthesis of materials with potential applications in various industries. For instance, its derivatives have been synthesized and characterized for their potential use in creating new materials with desired properties (Borer & Neuenschwander, 1997).

  • Synthesis of Liquid Crystals and Molecular Scaffolds :Derivatives of 1-Bromo-4-cyclopropylbenzene have been used in the synthesis of liquid crystals, showcasing its utility in the field of advanced materials. Additionally, its use in the synthesis of molecular scaffolds indicates its importance in constructing complex molecular architectures (Bertini et al., 2003).

Safety And Hazards

1-Bromo-4-cyclopropylbenzene is classified as a warning hazard according to GHS07 . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

1-bromo-4-cyclopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDNBWVMEFUNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309625
Record name 1-Bromo-4-cyclopropylbenzene
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Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-cyclopropylbenzene

CAS RN

1124-14-7
Record name 1-Bromo-4-cyclopropylbenzene
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Record name 1-Bromo-4-cyclopropylbenzene
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Record name 1-bromo-4-cyclopropylbenzene
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Synthesis routes and methods I

Procedure details

Bromine (12.5 mL, 244 mmol) was dropwise added to a solution of cyclopropylbenzene (25.0 g, 212 mmol) in chloroform (430 mL) with stirring at −78° C. and the mixture was stirred for 45 minutes. A 10% aqueous sodium sulfite solution and water were added to the reaction mixture at −780° C. and chloroform was added thereto to separate it. The thus obtained organic phase was separated, washed with a saturated aqueous NaCl solution and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure and the residue was purified by silica gel chromatography (hexane) to obtain 1-bromo-4-cyclopropylbenzene (35.5 g, yield: 85%). Tetrakis-(triphenylphosphine)palladium (5.33 g, 4.61 mmol) and 3-butyn-1-ol (31.5 g, 450 mmol) were added to a solution of the obtained 1-bromo-4-cyclopropylbenzene (35.5 g, 180 mol) in piperidine (345 mL) and the mixture was stirred at 80° C. under nitrogen atmosphere for 3 hours. The reaction mixture was evaporated under reduced pressure and ethyl acetate and a 1N aqueous hydrochloric acid solution were added to the residue to separate it. The thus obtained organic phase was separated, washed with a 1N aqueous hydrochloric acid solution, a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous NaCl solution and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure and the residue was purified by silica gel chromatography (hexane:ethyl acetate, 4:1-3:1) to obtain 4-(4-cyclopropylphenyl)but-3-yn-1-ol (30.2 g, yield: 90%). A 6N aqueous sulfuric acid solution (250 mL) was added to a solution of the obtained 4-(4-cyclopropylphenyl)but-3-yn-1-ol (27.8 g, 149 mmol) in methanol (300 mL) and the mixture was heated under reflux for 6 hours. After it was left to stand, methanol of the reaction mixture was evaporated under-reduced pressure and ethyl acetate was added thereto to separate it. The thus obtained organic phase was separated, washed with a saturated aqueous NaCl solution and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure. The thus obtained residue was purified by silica gel chromatography (hexane:ethyl acetate, 4:1-2:1) to obtain 1-(4-cyclopropylphenyl)-4-hydroxybutan-1-one (18.7 g, yield: 61%). Hydrazine monohydrate (10.4 mL) and potassium hydroxide (14.4 g) were added to a solution of the obtained l-(4-cyclopropylphenyl)-4-hydroxybutan-1-one (17.5 g, 85.8 mmol) in ethylene glycol (90 mL) and the mixture was heated under reflux at 180° C. for 6 hours. Water was added to the reaction mixture to dilute it and ethyl acetate was added thereto to separate it. The thus obtained organic phase was separated, washed with a saturated aqueous NaCl solution and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel chromatography (hexane:ethyl acetate, 5:1-3:1) to obtain 4-(4-cyclopropylphenyl)butan-1-ol (15.8 g, yield: 97%). TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl free radical) (905 mg, 5.79 mmol) and a sodium hydrogenphosphate buffer solution (300 mL, 0.67M, pH 6.7) were added to a solution of the obtained 4-(4-cyclopropylphenyl)butan-1-ol (15.7 g, 83.0 mmol) in acetonitrile (300 mL) and the mixture was stirred at 35° C. for 10 minutes. After an aqueous sodium chlorite solution (16.4 g, water 80 mL) was added to the reaction mixture, a 2% aqueous hypochlorous acid solution (42.3 mL) was further added dropwise thereto and the mixture was stirred at 35° C. for 2 hours. A 1N aqueous sodium hydroxide solution (250 mL) was added to the reaction mixture and the mixture was poured into ice-water (300 mL) added with sodium sulfite (30 g), followed by stirring of the mixture for 5 minutes. Ether was added thereto to separate it. An aqueous phase was taken, concentrated hydrochloric acid was added thereto to acidify it and ether was added thereto to separate it. The thus obtained organic phase was separated and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure to obtain 4-(4-cyclopropylphenyl)butyric acid (15.8 9, yield: 88%) as a white solid.
Quantity
12.5 mL
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25 g
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430 mL
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Synthesis routes and methods II

Procedure details

Cyclopropyl benzene (48.5 g, 410 mmol), glacial acetic acid (510 mL), and sodium acetate (38.9 g, 474 mmol) were added to a round bottomed flask. The flask was cooled in an ice-water bath. A solution of bromine (66.3 g, 414 mmol) dissolved in 105 mL of acetic acid was added dropwise over 90 min. The reaction mixture was stirred at temperatures between 0° C. and 10° C. for 5 h. The reaction was then allowed to warm to rt overnight. Hexanes (1300 mL) and water (250 mL) were added. Aqueous NaHSO3 (1M) was added until the reaction mixture changed from yellow to clear. The layers were separated. The organic layer was washed with water, 1M aq Na2CO3, and brine, then dried with Na2SO4. The solvent was evaporated and the crude product was purified via sgc using hexanes as the mobile phase to give 17 g of p-cyclopropylbromobenzene (21%) (Compound 44).
Quantity
48.5 g
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reactant
Reaction Step One
Quantity
38.9 g
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reactant
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510 mL
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66.3 g
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105 mL
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Hexanes
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1300 mL
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Bromo-4-cyclopropylbenzene
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Citations

For This Compound
6
Citations
B Su, Y Li, ZH Li, JL Hou, H Wang - Organometallics, 2020 - ACS Publications
… To examine the regioselectivity of this hydroboration reaction, we reacted 1 with 1 equiv of 1-bromo-4-cyclopropylbenzene in C 6 H 5 Br. This reaction was complete within 3 min, …
Number of citations: 9 pubs.acs.org
S Nomura, Y Yamamoto, Y Matsumura… - ACS Medicinal …, 2014 - ACS Publications
… 1-bromo-4-cyclopropylbenzene or 1-bromo-4-cyclobutylbenzene with magnesium turnings and 1,2-dibromoethane in tetrahydrofuran. For preparation of 1-bromo-4-cyclopropylbenzene…
Number of citations: 46 pubs.acs.org
J Khamrai, I Ghosh, A Savateev, M Antonietti… - ACS …, 2020 - ACS Publications
… Similarly, when 4-bromostyrene, 1-bromo-4-cyclopropylbenzene, or aryl or heteroaryl bromides possessing biologically relevant functional groups such −SCF 3 , (16) or polyfluoro …
Number of citations: 62 pubs.acs.org
S Bräse, D Keck - thieme-connect.com
… [9] There are other similar applications,[10–14] and the synthesis of 1-azido-4-cyclopropylbenzene derivative 3 from the corresponding 1-bromo-4-cyclopropylbenzene 2 is a typical …
Number of citations: 0 www.thieme-connect.com
X Li, KM Wells, S Branum, S Damon… - … Process Research & …, 2012 - ACS Publications
A practical synthesis of two N-glycoside indoles 1 and 2, identified as highly potent sodium-dependent glucose transporter (SGLT) inhibitors is described. Highlights of the synthetic …
Number of citations: 5 pubs.acs.org
D Petzold - 2020 - epub.uni-regensburg.de
This thesis presents photochemical and photocatalytic oxidative halogenations of arenes and aryl cyclopropanes as well as the reductive generation of fluorophosgene. The common …
Number of citations: 5 epub.uni-regensburg.de

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